molecular formula C14H18O5 B13434961 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol CAS No. 16718-95-9

6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

Cat. No.: B13434961
CAS No.: 16718-95-9
M. Wt: 266.29 g/mol
InChI Key: FHXCXDUEKHFWGP-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under acidic or basic conditions to form the pyrano[3,2-d][1,3]dioxin ring system. The methoxy and phenyl groups are introduced through subsequent reactions, often involving nucleophilic substitution or electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
  • 7-Azido-6-methoxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
  • 6-Benzyloxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Uniqueness

What sets 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol apart from similar compounds is its specific combination of functional groups and its unique ring structure. This gives it distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective .

Biological Activity

6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H18O6
  • Molar Mass : 282.29 g/mol
  • Melting Point : 153–158°C
  • CAS Number : 4288-93-1
  • Storage Conditions : -20°C

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the areas of anti-inflammatory and antioxidant effects. It has been studied for its potential in treating various diseases due to its ability to modulate biochemical pathways.

Key Biological Activities

  • Antioxidant Properties : The compound has shown significant antioxidant activity which can help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
  • Cytotoxicity Against Cancer Cells : Preliminary research suggests that it may possess cytotoxic effects against certain cancer cell lines.

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces ROS levels which are implicated in cellular damage and aging.
  • Modulation of Inflammatory Pathways : It may inhibit the NF-kB pathway which is crucial in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of IL-6 and TNF-alpha
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of the compound demonstrated that it effectively reduced malondialdehyde (MDA) levels in vitro. This reduction correlates with decreased lipid peroxidation, suggesting a protective role against cellular damage.

Case Study: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers such as prostaglandin E2 (PGE2) and nitric oxide (NO), indicating its potential as an anti-inflammatory agent.

Properties

CAS No.

16718-95-9

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C14H18O5/c1-16-12-7-10(15)13-11(18-12)8-17-14(19-13)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3

InChI Key

FHXCXDUEKHFWGP-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)O

Origin of Product

United States

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